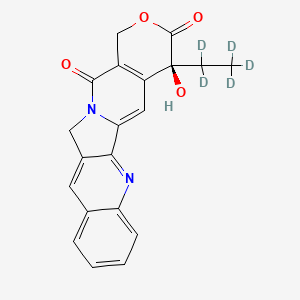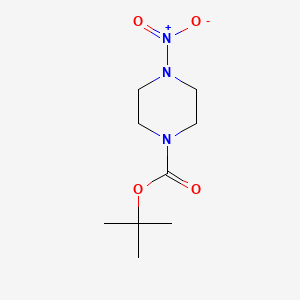![molecular formula C25H24N2O3 B590111 [4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-73-2](/img/structure/B590111.png)
[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Métabolite 4-hydroxyindole de JWH 200 est un dérivé du cannabinoïde synthétique JWH 200. JWH 200 est un aminoalkylindole qui agit comme un agoniste du récepteur cannabinoïde, se liant au récepteur cannabinoïde 1 avec une forte affinité . Le métabolite 4-hydroxyindole est censé être un métabolite urinaire de JWH 200, en fonction du métabolisme de composés étroitement liés tels que JWH 015 et JWH 018 .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du métabolite 4-hydroxyindole de JWH 200 implique l'hydroxylation de JWH 200. La voie synthétique spécifique et les conditions de réaction pour ce processus d'hydroxylation ne sont pas facilement disponibles dans la littérature.
Méthodes de production industrielle
Compte tenu de son statut de produit chimique de recherche, il est probable qu'il soit produit en petites quantités pour des applications médico-légales et de recherche plutôt que pour une production industrielle à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite 4-hydroxyindole de JWH 200 peut subir diverses réactions chimiques, notamment :
Oxydation : Oxydation supplémentaire du groupe hydroxyle pour former des cétones ou des acides carboxyliques.
Réduction : Réduction du groupe hydroxyle pour former l'alcool correspondant.
Substitution : Réactions de substitution électrophile sur le cycle indole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Le métabolite 4-hydroxyindole de JWH 200 est principalement utilisé dans les applications médico-légales et de recherche. Il sert de référence analytique pour la détection et l'identification des métabolites de JWH 200 dans les échantillons biologiques. Ceci est particulièrement important en toxicologie médico-légale pour l'analyse de la consommation de cannabinoïdes synthétiques . De plus, il peut être utilisé dans des études portant sur le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques .
Mécanisme d'action
Le mécanisme d'action du métabolite 4-hydroxyindole de JWH 200 est lié à son composé parent, JWH 200. JWH 200 agit comme un agoniste du récepteur cannabinoïde, se liant au récepteur cannabinoïde 1 avec une forte affinité. Cette interaction conduit à l'activation du récepteur et à la modulation subséquente de diverses voies de signalisation impliquées dans la perception de la douleur, la régulation de l'humeur et d'autres processus physiologiques . Les cibles moléculaires et les voies spécifiques impliquées dans l'action du métabolite 4-hydroxyindole ne sont pas bien caractérisées .
Applications De Recherche Scientifique
JWH 200 4-hydroxyindole metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and identification of JWH 200 metabolites in biological samples. This is particularly important in forensic toxicology for the analysis of synthetic cannabinoid use . Additionally, it may be used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mécanisme D'action
The mechanism of action of JWH 200 4-hydroxyindole metabolite is related to its parent compound, JWH 200. JWH 200 acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This interaction leads to the activation of the receptor and subsequent modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes . The specific molecular targets and pathways involved in the action of the 4-hydroxyindole metabolite are not well-characterized .
Comparaison Avec Des Composés Similaires
Composés similaires
JWH 015 : Un autre aminoalkylindole qui agit comme un agoniste du récepteur cannabinoïde.
JWH 018 : Un cannabinoïde synthétique ayant des propriétés de liaison aux récepteurs similaires.
JWH 073 : Un autre cannabinoïde synthétique ayant des effets comparables.
Unicité
Le métabolite 4-hydroxyindole de JWH 200 est unique dans son modèle d'hydroxylation spécifique, ce qui le distingue des autres métabolites de JWH 200 et des composés apparentés. Cette structure unique peut influencer sa pharmacocinétique et ses voies métaboliques .
Propriétés
IUPAC Name |
[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDQRQHYLPNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017859 |
Source


|
| Record name | JWH-200 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-73-2 |
Source


|
| Record name | JWH-200 4-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)
![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)
